BenchChemオンラインストアへようこそ!

Dexsotalol

Beta-adrenergic receptor Receptor affinity Stereoselectivity

Dexsotalol is the dextrorotatory (d-) enantiomer of the racemic antiarrhythmic agent sotalol. It belongs to the class III antiarrhythmic drugs, exerting its electrophysiological effects primarily through selective blockade of cardiac potassium channels (I_Kr) without significant beta-adrenergic receptor antagonism.

Molecular Formula C12H20N2O3S
Molecular Weight 272.37 g/mol
CAS No. 30236-32-9
Cat. No. B1584956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexsotalol
CAS30236-32-9
Molecular FormulaC12H20N2O3S
Molecular Weight272.37 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O
InChIInChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3/t12-/m1/s1
InChIKeyZBMZVLHSJCTVON-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dexsotalol (CAS 30236-32-9): Stereochemically Pure Class III Antiarrhythmic for Research and Development


Dexsotalol is the dextrorotatory (d-) enantiomer of the racemic antiarrhythmic agent sotalol [1]. It belongs to the class III antiarrhythmic drugs, exerting its electrophysiological effects primarily through selective blockade of cardiac potassium channels (I_Kr) without significant beta-adrenergic receptor antagonism [2]. This stereochemical purity fundamentally alters its pharmacological profile compared to racemic (d,l)-sotalol or l-sotalol, making it a distinct research tool for studying pure class III antiarrhythmic mechanisms and a compound of interest in cardiovascular drug discovery.

Dexsotalol Procurement: Why Racemic Sotalol Cannot Substitute for Stereochemically Pure d-Sotalol


Substituting racemic (d,l)-sotalol for dexsotalol in experimental protocols introduces a confounding beta-blocking component that fundamentally alters the observed outcomes. d,l-Sotalol contains equimolar amounts of d-sotalol and l-sotalol [1]. The l-enantiomer contributes potent beta-adrenergic receptor blockade (class II action), which is absent in pure d-sotalol [1]. Consequently, studies utilizing racemic sotalol cannot isolate the pure class III electrophysiological effects that dexsotalol provides. The beta-blocking activity of l-sotalol alters heart rate, contractility, and hemodynamics [2], obscuring the interpretation of potassium channel blockade-mediated changes. For investigators seeking a tool to study pure I_Kr inhibition or for applications where beta-blockade is contraindicated, only stereochemically defined dexsotalol offers the necessary pharmacological specificity.

Dexsotalol Quantitative Evidence Guide: Comparative Pharmacology and Clinical Outcomes


Beta-Adrenergic Receptor Affinity: Dexsotalol Exhibits 30-60 Fold Lower Affinity than l-Sotalol

Dexsotalol demonstrates markedly reduced affinity for beta-adrenergic receptors compared to the l-enantiomer. This differential binding is the primary determinant of its distinct pharmacological profile as a pure class III agent, devoid of the class II (beta-blocking) activity of racemic sotalol [1].

Beta-adrenergic receptor Receptor affinity Stereoselectivity Class III antiarrhythmic

Hemodynamic Effects: Dexsotalol Minimally Affects Myocardial Contractility Versus d,l-Sotalol

In an in vivo rat model, intravenous d,l-sotalol significantly reduced left ventricular contractile function, as measured by dp/dtmax (61% reduction) and peak isovolumic pressure (64% reduction). In contrast, dexsotalol caused only a transient reduction in dp/dtmax, with function returning to control levels within 5 minutes of injection [1].

Hemodynamics Myocardial contractility dp/dtmax Beta-blockade Cardiovascular pharmacology

Clinical Mortality Outcome: SWORD Trial Demonstrates Increased Mortality with Dexsotalol vs. Placebo in Post-MI Patients

The Survival With ORal D-sotalol (SWORD) trial was a randomized, double-blind, placebo-controlled study in patients with myocardial infarction (MI) and left ventricular dysfunction (LVEF ≤40%). The trial was terminated prematurely due to a significant increase in all-cause mortality in the dexsotalol group [1]. At a mean follow-up of 5 months, mortality was 5.0% in the dexsotalol group versus 3.1% in the placebo group, yielding a relative risk of 1.65 (95% CI: 1.15-2.36) and a number needed to harm of 53 [2].

Clinical trial Mortality Myocardial infarction Ventricular dysfunction Class III antiarrhythmic SWORD trial

Pharmacokinetic Profile: Dexsotalol and Racemic Sotalol Exhibit Similar Disposition

The pharmacokinetic parameters of dexsotalol are nearly identical to those of the racemate. In healthy volunteers, the terminal half-life of dexsotalol averaged 7.2 hours, and its absolute oral bioavailability was close to 100% [1]. No significant differences in disposition were observed between d-sotalol and d,l-sotalol, indicating that stereochemistry does not alter its absorption, distribution, or elimination [1]. Renal clearance accounted for 56-77% of total clearance [1].

Pharmacokinetics Bioavailability Half-life Clearance Renal excretion

Electrophysiological Action: Dexsotalol and d,l-Sotalol Equivalently Prolong Monophasic Action Potential Duration

In an open-chest dog model, both dexsotalol and d,l-sotalol produced similar prolongation of monophasic action potential duration (MAPD90) in both endocardial and epicardial recordings [1]. This effect was observed across a range of doses (1.5, 3, and 6 mg/kg i.v.) and at paced heart rates of 100 and 150 beats/min, demonstrating that the class III electrophysiological activity resides in the d-enantiomer and is not dependent on beta-blockade [1].

Electrophysiology Monophasic action potential Repolarization Class III antiarrhythmic IKr blockade

Enantiomeric Purity Specification: Dexsotalol Commercial Supply with >98% Purity

Commercially sourced dexsotalol free base is routinely specified with a purity of >98% as determined by chiral HPLC . This level of enantiomeric purity ensures that the compound is largely free of the l-enantiomer, which would otherwise introduce confounding beta-blocking activity [1].

Enantiomeric purity Quality control HPLC Chiral separation Specifications

Optimal Research Applications for Dexsotalol Based on Quantified Differential Evidence


Investigating Pure Class III Antiarrhythmic Mechanisms Without Beta-Blockade Confounding

Dexsotalol is the agent of choice for electrophysiology studies aiming to isolate the effects of selective I_Kr potassium channel blockade on cardiac action potential duration and repolarization. Its 30-60 fold lower affinity for beta-adrenergic receptors compared to l-sotalol [1] eliminates the class II beta-blocking activity present in racemic sotalol. Researchers can thus attribute observed changes in action potential duration, refractory periods, and arrhythmia susceptibility solely to class III mechanisms, as demonstrated by equivalent MAPD90 prolongation to d,l-sotalol [2] but without associated bradycardia or negative inotropy [3].

Studying Pro-Arrhythmic Mechanisms and Drug-Induced Long QT Syndrome

The SWORD trial data, showing a 1.65-fold increased relative risk of mortality with dexsotalol compared to placebo in post-MI patients [4], establishes this compound as a valuable research tool for studying the pro-arrhythmic potential of pure class III agents. Its selective I_Kr blockade, unopposed by beta-blockade, provides a model system for investigating drug-induced long QT syndrome, torsade de pointes, and reverse use-dependence. This application is particularly relevant for safety pharmacology and early cardiac safety screening in drug discovery.

Cardiovascular Studies in Models of Heart Failure or Compromised Contractility

In models where beta-blockade-induced negative inotropy is undesirable (e.g., heart failure, post-ischemic dysfunction), dexsotalol offers a significant advantage. Unlike d,l-sotalol, which reduces dp/dtmax by 61% in vivo, dexsotalol produces only a transient reduction with rapid recovery to control levels [3]. This hemodynamic profile makes it suitable for studying class III antiarrhythmic effects in the setting of impaired ventricular function without further depressing contractility.

Reference Standard for Chiral Separation and Enantiomeric Purity Analysis

Due to its defined stereochemistry and commercial availability with >98% enantiomeric purity by chiral HPLC , dexsotalol serves as an excellent reference standard for developing and validating chiral separation methods for sotalol and related beta-blockers. It is also used as a positive control in studies requiring a pure I_Kr blocker without beta-adrenergic activity.

Quote Request

Request a Quote for Dexsotalol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.